2-(4-fluorophenyl)-5-methoxy-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-(4-fluorophenyl)-5-methoxy-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-5-methoxy-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the 4-fluorophenyl and pyrrolidine-1-carbonyl groups through nucleophilic substitution reactions. The methoxy group is usually introduced via methylation reactions under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-5-methoxy-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
2-(4-fluorophenyl)-5-methoxy-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-5-methoxy-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-5-methoxy-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one
- 2-(4-bromophenyl)-5-methoxy-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one
Uniqueness
2-(4-fluorophenyl)-5-methoxy-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one is unique due to the presence of the fluorophenyl group, which can influence its biological activity and chemical properties. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-methoxy-6-(pyrrolidine-1-carbonyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3/c1-23-13-10-14(21)20(12-6-4-11(17)5-7-12)18-15(13)16(22)19-8-2-3-9-19/h4-7,10H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFQOOUQPMISBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)N2CCCC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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